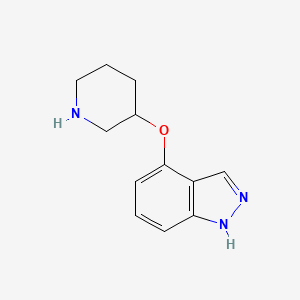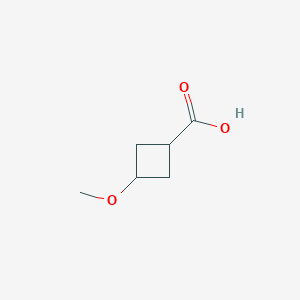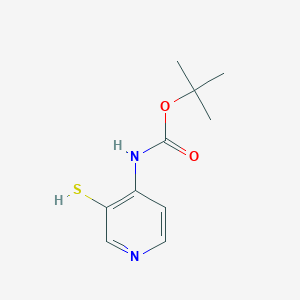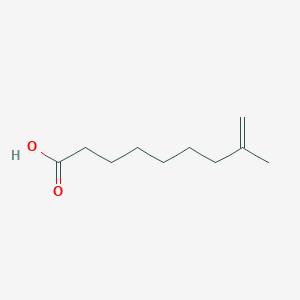
2-(2-甲基磺酰基)苯氧基乙酸
描述
2-[2-(Methylsulfonyl)phenoxy]acetic acid is an organic compound with the molecular formula C9H10O5S and a molecular weight of 230.24 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to a phenoxyacetic acid moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
科学研究应用
2-[2-(Methylsulfonyl)phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
作用机制
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with its targets to induce changes at the molecular level
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways, but specific details are currently lacking.
Result of Action
As a biochemical used in proteomics research , it likely has effects at the molecular level, potentially influencing protein function or expression.
生化分析
Biochemical Properties
2-[2-(Methylsulfonyl)phenoxy]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. These interactions can lead to either the activation or inhibition of the enzymes, depending on the nature of the binding .
Cellular Effects
2-[2-(Methylsulfonyl)phenoxy]acetic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it impacts metabolic pathways within the cell, affecting the overall metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of 2-[2-(Methylsulfonyl)phenoxy]acetic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, altering their activity and function. Furthermore, 2-[2-(Methylsulfonyl)phenoxy]acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(Methylsulfonyl)phenoxy]acetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-[2-(Methylsulfonyl)phenoxy]acetic acid remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 2-[2-(Methylsulfonyl)phenoxy]acetic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of 2-[2-(Methylsulfonyl)phenoxy]acetic acid can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-[2-(Methylsulfonyl)phenoxy]acetic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites within the cell . The compound can modulate the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 2-[2-(Methylsulfonyl)phenoxy]acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of 2-[2-(Methylsulfonyl)phenoxy]acetic acid can influence its activity and function, as its presence in specific cellular regions can affect local biochemical processes .
Subcellular Localization
2-[2-(Methylsulfonyl)phenoxy]acetic acid exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its activity and function, as the compound may interact with different biomolecules depending on its subcellular distribution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfonyl)phenoxy]acetic acid typically involves the reaction of 2-(methylsulfonyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(Methylsulfonyl)phenoxy]acetic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-[2-(Methylsulfonyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
相似化合物的比较
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: Similar structure but with the methylsulfonyl group attached to the para position of the phenyl ring.
2-(4-Methanesulfonylphenoxy)acetic acid: Similar structure with the methanesulfonyl group attached to the para position of the phenoxy group.
Uniqueness
2-[2-(Methylsulfonyl)phenoxy]acetic acid is unique due to the specific positioning of the methylsulfonyl group on the ortho position of the phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
属性
IUPAC Name |
2-(2-methylsulfonylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-15(12,13)8-5-3-2-4-7(8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDIFRPPAKQQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274859 | |
| Record name | 2-[2-(Methylsulfonyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-54-5 | |
| Record name | 2-[2-(Methylsulfonyl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Methylsulfonyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
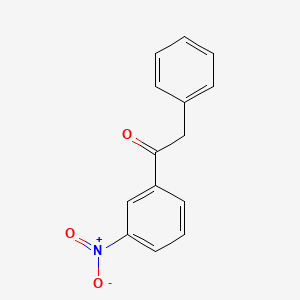
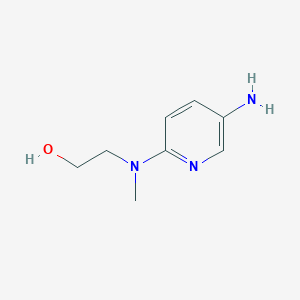
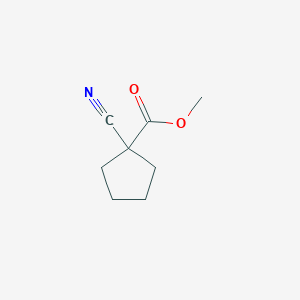

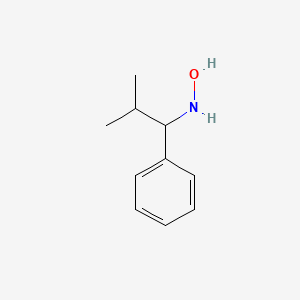
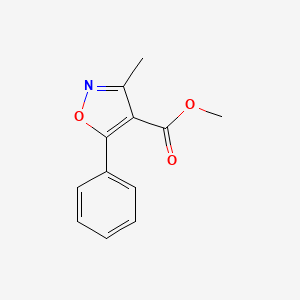
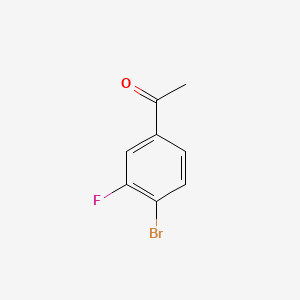
![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)
